Trovirdine Hydrochloride: A Technical Guide to its Mechanism of Action as a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor
Trovirdine Hydrochloride: A Technical Guide to its Mechanism of Action as a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovirdine hydrochloride (formerly known as LY300046) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the phenethylthiazolylthiourea (PETT) class of compounds. It exhibits high specificity for the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the mechanism of action of Trovirdine hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. While showing promise in early development, it's important to note that the clinical development of Trovirdine was discontinued.
Core Mechanism of Action
Trovirdine hydrochloride functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Trovirdine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site, known as the NNRTI binding pocket (NNIBP).[2] This binding event induces a conformational change in the enzyme, which distorts the positioning of the DNA polymerase active site and limits the mobility of the p66 subunit, thereby inhibiting the conversion of viral RNA into DNA.
Enzyme kinetic studies have demonstrated that the inhibition of RT by Trovirdine is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with regard to the primer/template complex under steady-state conditions. This indicates that Trovirdine can bind to the enzyme-primer/template complex, and its binding does not prevent the binding of dNTPs, but rather obstructs the catalytic step of nucleotide incorporation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Trovirdine hydrochloride against HIV-1 reverse transcriptase and viral replication.
Table 1: In Vitro Inhibitory Activity of Trovirdine Hydrochloride against Wild-Type HIV-1
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 | 7 nM (0.007 µM) | HIV-1 RT, employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate.[3] |
| EC50 | 1 - 5 nM | MT-4 cells, inhibition of wild-type HIV-1.[4] |
Table 2: In Vitro Inhibitory Activity of Trovirdine Hydrochloride and Analogs against NNRTI-Resistant HIV-1 Strains
| Compound | HIV-1 Strain | IC50 (nM) | EC50 (nM) |
| Trovirdine Analogs | Mutant HIV-1 RT (Ile100) | 20 - 50 | - |
| Trovirdine Analogs | Mutant HIV-1 RT (Cys181) | 4 - 10 | - |
| Trovirdine Analogs | Mutant HIV-1 (Ile100) | - | 9 - 100 |
| Trovirdine Analogs | Mutant HIV-1 (Cys181) | - | 3 - 20 |
Data for analogs are presented as a range from a study on PETT derivatives.[4]
Signaling Pathways and Molecular Interactions
The interaction of Trovirdine with HIV-1 RT is a direct enzymatic inhibition and does not involve a complex signaling pathway. The following diagram illustrates the mechanism of inhibition at the molecular level.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Trovirdine hydrochloride.
HIV-1 Reverse Transcriptase Inhibition Assay (In Vitro)
This protocol is a composite based on standard methodologies for NNRTI evaluation.
Objective: To determine the 50% inhibitory concentration (IC50) of Trovirdine hydrochloride against recombinant HIV-1 reverse transcriptase.
Materials:
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Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Heteropolymeric template: poly(rA)-oligo(dT)12-18
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP
-
Assay buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Trovirdine hydrochloride stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Trovirdine hydrochloride in the assay buffer. The final concentration of DMSO should be less than 1%.
-
In a 96-well plate, combine the assay buffer, poly(rA)-oligo(dT)12-18 template/primer, and the diluted Trovirdine hydrochloride or DMSO control.
-
Add the dNTP mix containing [³H]-dTTP to each well.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the reaction by adding cold 10% TCA.
-
Transfer the contents of each well to a glass fiber filter using a cell harvester.
-
Wash the filters with 10% TCA and then with 70% ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Trovirdine concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Trovirdine concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assay (Cell-Based MTT Assay)
This protocol outlines the determination of the 50% effective concentration (EC50) of Trovirdine hydrochloride in a cell-based assay.
Objective: To measure the ability of Trovirdine hydrochloride to protect MT-4 cells from HIV-1 induced cytopathic effects.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Trovirdine hydrochloride stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of Trovirdine hydrochloride in culture medium.
-
Add the diluted Trovirdine hydrochloride or medium control to the wells containing the MT-4 cells.
-
Infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of approximately 0.01). Include uninfected cell controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Trovirdine concentration relative to the uninfected and untreated infected controls.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the Trovirdine concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for the in vitro RT inhibition assay and the logical relationship in the structure-activity relationship (SAR) studies of PETT derivatives.
References
- 1. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenethylthiazolylthiourea (PETT) compounds as a new class of HIV-1 reverse transcriptase inhibitors. 2. Synthesis and further structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
